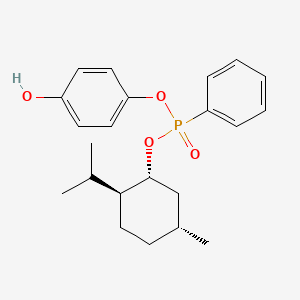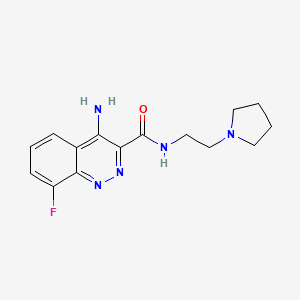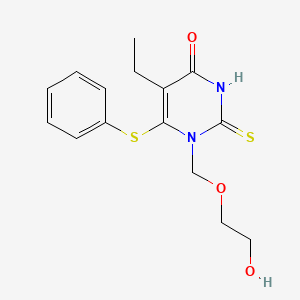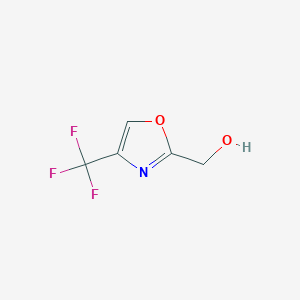![molecular formula C12H7N3O4 B12905525 6-(4-Nitrophenyl)furo[2,3-d]pyrimidin-2(1H)-one CAS No. 920507-06-8](/img/structure/B12905525.png)
6-(4-Nitrophenyl)furo[2,3-d]pyrimidin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Nitrophenyl)furo[2,3-d]pyrimidin-2(3H)-one is a heterocyclic compound that features a fused furo-pyrimidine ring system with a nitrophenyl substituent
準備方法
The synthesis of 6-(4-Nitrophenyl)furo[2,3-d]pyrimidin-2(3H)-one typically involves the cyclization of 4-(phenacyloxy)pyrimidine-5-carbonitriles. This reaction is carried out under Thorpe-Ziegler cyclization conditions using ethanol and sodium ethoxide . The reaction yields the desired furo-pyrimidine system with high specificity and efficiency.
化学反応の分析
6-(4-Nitrophenyl)furo[2,3-d]pyrimidin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrophenyl group, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
科学的研究の応用
6-(4-Nitrophenyl)furo[2,3-d]pyrimidin-2(3H)-one has several scientific research applications:
Medicinal Chemistry: This compound has been investigated for its potential anticancer properties, particularly as an inhibitor of tyrosine kinase EGFR proteins.
Materials Science: It is used as a building block for the synthesis of electron-transport-type hosts in organic light-emitting diodes (OLEDs).
Biological Studies: The compound’s derivatives have shown promising neuroprotective and anti-neuroinflammatory properties.
作用機序
The mechanism of action of 6-(4-Nitrophenyl)furo[2,3-d]pyrimidin-2(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it inhibits the epidermal growth factor receptor (EGFR) by binding to its active site, thereby preventing the proliferation of cancer cells . In biological studies, its derivatives inhibit the NF-kB inflammatory pathway, reducing inflammation and promoting neuroprotection .
類似化合物との比較
6-(4-Nitrophenyl)furo[2,3-d]pyrimidin-2(3H)-one can be compared with other similar compounds such as:
1-(4-Nitrophenyl)-4,5-dihydro-1H-[1,2,3]triazolo[4ʹ,5ʹ4,5]pyrido[2,3-d]pyrimidine: This compound also targets EGFR and has shown potent anticancer activity.
Benzo[4,5]furo[3,2-d]pyrimidine: Used in OLEDs, this compound serves as an electron-transport-type host.
The uniqueness of 6-(4-Nitrophenyl)furo[2,3-d]pyrimidin-2(3H)-one lies in its specific structural features and the diverse range of applications it supports, from medicinal chemistry to materials science.
特性
CAS番号 |
920507-06-8 |
|---|---|
分子式 |
C12H7N3O4 |
分子量 |
257.20 g/mol |
IUPAC名 |
6-(4-nitrophenyl)-1H-furo[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C12H7N3O4/c16-12-13-6-8-5-10(19-11(8)14-12)7-1-3-9(4-2-7)15(17)18/h1-6H,(H,13,14,16) |
InChIキー |
LEYRGLSVMNSKIX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC3=C(O2)NC(=O)N=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(Methanesulfonyl)methyl]-5-methoxy-1,3,4-thiadiazol-2(3H)-one](/img/structure/B12905464.png)

![2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethan-1-ol](/img/structure/B12905477.png)

![2-[(5Z)-5-[(2E)-2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B12905484.png)
![1-Phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile](/img/structure/B12905492.png)
![Ethyl 6-{[(furan-2-yl)methyl]amino}-6-oxohexanoate](/img/structure/B12905494.png)

![N-{4-[5-(2,2-Dicyanoethenyl)furan-2-sulfonyl]phenyl}acetamide](/img/structure/B12905499.png)

![Ethyl (8-((5-(diethylamino)pentan-2-yl)amino)-3-methylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B12905515.png)
![3,4,4,8-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12905523.png)
![7H-PYrrolo[2,3-d]pyrimidine, 4-chloro-7-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-](/img/structure/B12905528.png)
